Bronchodilator Efficacy: 2-(2-Propoxyphenyl)-6-purinone vs. Salbutamol and Rolipram in Guinea Pig Airways
In anesthetized, ventilated guinea pigs, 2-(2-propoxyphenyl)-6-purinone (SK&F 96231) demonstrated weak intrinsic bronchodilator activity but, when combined with a sub-threshold infusion of sodium nitroprusside (SNP), produced a marked potentiation of anti-spasmogenic effects. Direct comparison with salbutamol (β₂-agonist) and rolipram (PDE IV inhibitor) reveals distinct efficacy profiles [1].
| Evidence Dimension | Maximum inhibition of histamine-induced bronchoconstriction |
|---|---|
| Target Compound Data | 4.9 ± 1.9% (300 μg insufflated alone); >50% with SNP co-administration |
| Comparator Or Baseline | Salbutamol: 91 ± 2%; Rolipram: 59 ± 10% |
| Quantified Difference | Salbutamol provides 18.6-fold greater maximal inhibition than SK&F 96231 alone; rolipram provides 12-fold greater inhibition. |
| Conditions | Histamine (100 nmol/kg i.v.) challenge in anesthetized, ventilated guinea pigs; compounds administered via insufflation or i.v. infusion. |
Why This Matters
This quantifies SK&F 96231's unique dependence on basal guanylate cyclase activity for full efficacy, a characteristic not shared by β₂-agonists or PDE IV inhibitors, guiding appropriate experimental design.
- [1] Turner, N. C., Dolan, J. S., Grimsditch, D., Lamb, J., Worby, A., Murray, K. J., ... & Warrington, B. H. (1994). Pulmonary effects of type V cyclic GMP specific phosphodiesterase inhibition in the anaesthetized guinea‐pig. British Journal of Pharmacology, 111(4), 1198-1204. View Source
